molecular formula C14H33NSn B086483 Dimethylaminotri-n-butyltin CAS No. 1067-24-9

Dimethylaminotri-n-butyltin

Cat. No. B086483
CAS RN: 1067-24-9
M. Wt: 334.1 g/mol
InChI Key: OWTXIZLJXVEGMT-UHFFFAOYSA-N
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Description

Dimethylaminotri-n-butyltin is a chemical compound with the molecular formula C14H33NSn . It is used in various applications in the field of chemistry .


Physical And Chemical Properties Analysis

Dimethylaminotri-n-butyltin has a melting point of less than 0°C and a boiling point of 86°C at 0.1mm pressure. It has a density of 1.08 g/cm³ and a refractive index of 1.4737 .

Scientific Research Applications

  • Di-n-butyltin(IV) derivatives, including dimethyltin(IV) derivatives, have demonstrated cytotoxic activity against human tumor cell lines, indicating potential use in cancer research (Gielen & Willem, 1992).

  • Dimethyltin(IV) derivatives have been used as radiolabeled probes in Alzheimer's disease research, aiding in the localization and assessment of neurofibrillary tangles and beta-amyloid plaques in patients (Shoghi-Jadid et al., 2002).

  • Diorganotin(IV) compounds have been synthesized and characterized for various applications, including coordination compounds in organometallic chemistry (Otera, Yano, & Kusakabe, 1983).

  • Di-n-butyltin(IV)-catalyzed synthesis from carbon dioxide and methanol, with dimethyltin(IV) complexes as potential catalyst precursors, highlights its role in chemical synthesis and environmental applications (Laurenczy, Picquet, & Plasseraud, 2011).

  • Studies on the determination of methyl- and butylin compounds, including dimethyltin, in environmental samples, such as waters of the Antwerp harbor, reflect its relevance in environmental monitoring and pollution studies (Dirkx, Obiski, Ceulemans, & Adams, 1993).

  • Research on the genotoxicity of organotin compounds, including dimethyltin, in environmental pollution and its effects on human health, using assays like the SOS chromotest and rec-assay, indicates its significance in toxicology and public health (Hamasaki, Sato, Nagase, & Kito, 1992).

Safety And Hazards

Dimethylaminotri-n-butyltin can cause severe skin burns and eye damage. Inhalation may cause irritation to the respiratory tract . Proper safety measures should be taken while handling this compound.

properties

IUPAC Name

N-methyl-N-tributylstannylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9.C2H6N.Sn/c3*1-3-4-2;1-3-2;/h3*1,3-4H2,2H3;1-2H3;/q;;;-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWTXIZLJXVEGMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H33NSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethylaminotri-n-butyltin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethylaminotri-n-butyltin
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Dimethylaminotri-n-butyltin
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Dimethylaminotri-n-butyltin
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Dimethylaminotri-n-butyltin
Reactant of Route 5
Dimethylaminotri-n-butyltin

Citations

For This Compound
1
Citations
DA Armitage, AW Sinden - Journal of Organometallic Chemistry, 1972 - Elsevier
The metathetical exchange reaction between tin alkoxides and aminosilanes has been used to prepare the first sulphinylaminotin compounds, which will sulphinylate chlorosilanes, …
Number of citations: 12 www.sciencedirect.com

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